molecular formula C15H20O3 B12903984 3-Benzyl-2,5-dimethoxy-2,4-dimethyl-2,5-dihydrofuran CAS No. 89100-10-7

3-Benzyl-2,5-dimethoxy-2,4-dimethyl-2,5-dihydrofuran

Cat. No.: B12903984
CAS No.: 89100-10-7
M. Wt: 248.32 g/mol
InChI Key: IRZWMWZMTVEWLG-UHFFFAOYSA-N
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Description

3-Benzyl-2,5-dimethoxy-2,4-dimethyl-2,5-dihydrofuran is an organic compound with the molecular formula C15H20O3 It is characterized by a furan ring substituted with benzyl, methoxy, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-2,5-dimethoxy-2,4-dimethyl-2,5-dihydrofuran can be achieved through several synthetic routes. One common method involves the reaction of 2,5-dimethoxy-2,4-dimethylfuran with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-2,5-dimethoxy-2,4-dimethyl-2,5-dihydrofuran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where halogenated reagents can replace the benzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Benzyl bromide (C7H7Br), potassium carbonate (K2CO3)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols

    Substitution: Halogenated derivatives

Scientific Research Applications

3-Benzyl-2,5-dimethoxy-2,4-dimethyl-2,5-dihydrofuran has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Benzyl-2,5-dimethoxy-2,4-dimethyl-2,5-dihydrofuran involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethoxy-2,5-dihydrofuran: Lacks the benzyl and methyl groups, resulting in different chemical properties and reactivity.

    3-Benzyl-2,5-dimethoxyfuran: Similar structure but without the additional methyl groups, leading to variations in its chemical behavior.

    2,4-Dimethoxybenzylamine: Contains a benzylamine group instead of a furan ring, resulting in different applications and reactivity.

Uniqueness

3-Benzyl-2,5-dimethoxy-2,4-dimethyl-2,5-dihydrofuran is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

89100-10-7

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

IUPAC Name

4-benzyl-2,5-dimethoxy-3,5-dimethyl-2H-furan

InChI

InChI=1S/C15H20O3/c1-11-13(10-12-8-6-5-7-9-12)15(2,17-4)18-14(11)16-3/h5-9,14H,10H2,1-4H3

InChI Key

IRZWMWZMTVEWLG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(OC1OC)(C)OC)CC2=CC=CC=C2

Origin of Product

United States

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